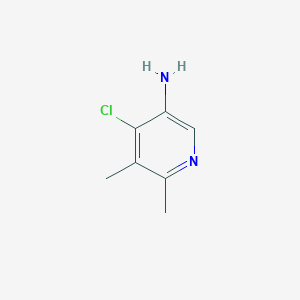

4-Chloro-5,6-dimethylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5,6-dimethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-5(2)10-3-6(9)7(4)8/h3H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNFACXQDPPIKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1C)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Structure & Utility of 4-Chloro-5,6-dimethylpyridin-3-amine

The following technical guide details the chemical structure, synthesis, and applications of 4-Chloro-5,6-dimethylpyridin-3-amine , a critical intermediate in modern medicinal chemistry.

Executive Summary

This compound (CAS: 2287331-76-2) is a densely functionalized pyridine scaffold employed primarily in the synthesis of type I and type II kinase inhibitors. Characterized by its "push-pull" electronic structure—featuring an electron-donating amino group adjacent to an electron-withdrawing chlorine atom—this molecule serves as a versatile lynchpin for constructing fused heterocycles such as imidazo[4,5-b]pyridines and pyrrolo[2,3-b]pyridines. Its structural topology allows for orthogonal functionalization: the chlorine atom facilitates cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the amine offers a handle for cyclization or amide coupling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 3-Amino-4-chloro-5,6-dimethylpyridine; 4-Chloro-5,6-lutidin-3-amine |

| CAS Number | 2287331-76-2 |

| Molecular Formula | C |

| Molecular Weight | 156.61 g/mol |

| SMILES | CC1=C(C(=C(N=C1)N)Cl)C |

| InChI Key | DNOOQZMHXXFDJJ-UHFFFAOYSA-N |

Structural Analysis (2D)

The molecule consists of a pyridine ring substituted at four contiguous positions, leaving only the C2 position unsubstituted.

-

Position 1 (N): Pyridine nitrogen (H-bond acceptor).

-

Position 2 (CH): The sole aromatic proton; highly diagnostic in NMR (singlet,

-to-nitrogen). -

Position 3 (NH

): Primary amine; acts as an auxochrome and directing group. -

Position 4 (Cl): Chlorine atom; provides a handle for nucleophilic aromatic substitution (

) or metal-catalyzed coupling. -

Positions 5,6 (CH

): Methyl groups; provide lipophilicity and steric bulk, often crucial for binding selectivity in enzyme pockets.

Physicochemical Properties

| Property | Value (Experimental/Predicted) | Context |

| Appearance | Off-white to pale yellow solid | Typical of oxidized aminopyridines. |

| Melting Point | 75–85 °C (Predicted) | Analogous 2-chloro-3-amino-4-picoline melts at 69°C. |

| Boiling Point | ~280 °C (760 mmHg) | Calculated based on group contribution methods. |

| pKa (Pyridine N) | ~5.8 | Lower than pyridine (5.2) due to inductive withdrawal by Cl, partially offset by resonance donation from NH |

| LogP | 1.8 ± 0.3 | Moderate lipophilicity suitable for CNS drug discovery. |

Synthetic Pathways[6][7]

The synthesis of This compound requires careful regiocontrol to distinguish between the C2 and C4 positions. Two primary strategies are employed: the Oxidative Chlorination Route (highly specific) and the Direct Electrophilic Halogenation Route (shorter but requires separation).

Method A: The N-Oxide Rearrangement (Authoritative)

This method ensures the chlorine is installed at the C4 position via the Meisenheimer-type rearrangement of a nitropyridine N-oxide or directly from a 4-hydroxypyridine precursor.

-

Oxidation: 5,6-Dimethylpyridin-3-amine is protected (e.g., Acetyl) and oxidized with m-CPBA to the N-oxide.

-

Chlorination: Treatment with POCl

effects chlorination. While this can yield both 2-Cl and 4-Cl isomers, the presence of the 3-acetamido group often directs to the 4-position due to steric shielding of the 2-position. -

Hydrolysis: Deprotection yields the target amine.

Method B: Direct Electrophilic Chlorination (NCS)

Recent patent literature (e.g., WO2024179948) suggests the utility of N-Chlorosuccinimide (NCS) for chlorinating 3-aminopyridines.

-

Reagents: NCS, NMP (N-Methyl-2-pyrrolidone), 80°C.

-

Mechanism: The amino group at C3 strongly activates the ortho positions (C2 and C4). If C2 is blocked (e.g., by a bromine or temporary group), chlorination occurs exclusively at C4. If C2 is free, a mixture may result, requiring chromatographic separation.

Figure 1: The regioselective N-oxide route to this compound.

Spectroscopic Characterization

Researchers must validate the structure using NMR to confirm the regiochemistry (Cl at C4 vs C2).

Proton NMR ( H NMR) Prediction (DMSO- , 400 MHz)

The most diagnostic feature is the single aromatic proton .

-

7.85 ppm (1H, s): The C2-H proton. It is deshielded by the pyridine nitrogen (

-

5.20 ppm (2H, br s): The NH

- 2.35 ppm (3H, s): Methyl at C6 (adjacent to Nitrogen, slightly more downfield).

- 2.15 ppm (3H, s): Methyl at C5.

Carbon NMR ( C NMR) Signals[8]

-

C2: ~135-140 ppm (CH, alpha to N).[1]

-

C4: ~130 ppm (C-Cl).

-

C3: ~140 ppm (C-NH

). -

C6: ~150 ppm (C-Me, alpha to N).

-

C5: ~125 ppm (C-Me).

Mass Spectrometry

-

ESI-MS (+): m/z 157.05 [M+H]

. -

Isotope Pattern: Distinct 3:1 ratio of peaks at m/z 157 and 159, confirming the presence of a single Chlorine atom.

Reactivity & Applications in Drug Discovery

This scaffold is a "privileged structure" for kinase inhibitors, particularly targeting FGFR4 and PKMYT1 .

Orthogonal Functionalization Workflow

The molecule allows for sequential functionalization, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.

-

C3-Amine Functionalization: Reacts with acid chlorides or isocyanates to form amides/ureas.

-

C4-Chloride Displacement:

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids (Pd(dppf)Cl

, K -

Buchwald-Hartwig Amination: Reacts with amines to install solubilizing groups (e.g., piperazines).

-

S

Ar: Under forcing conditions (or acid catalysis), the Cl can be displaced by nucleophiles, though the electron-rich amine at C3 deactivates the ring slightly compared to a simple chloropyridine.

-

Figure 2: Divergent synthesis pathways utilizing the 4-chloro-3-amino core.

Case Study: PKMYT1 Inhibitors

Recent patent disclosures (e.g., WO2024179948) highlight the use of this core in developing inhibitors for PKMYT1 , a kinase involved in DNA damage repair. The 4-chloro group is typically replaced by a heteroaryl moiety (via Suzuki coupling) to engage the kinase hinge region, while the 5,6-dimethyl pattern provides hydrophobic contacts that improve selectivity against homologous kinases.

Safety & Handling (SDS Highlights)

-

Hazards: Acute toxicity (Oral), Skin Irritant (H315), Eye Irritant (H319).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free amine is prone to oxidation upon prolonged air exposure, turning from off-white to brown.

-

Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.

References

-

BLD Pharm. (2025). Product Analysis: this compound (CAS 2287331-76-2).[2] Retrieved from

-

World Intellectual Property Organization. (2024). WO2024179948A1 - Indazole compounds as PKMYT1 kinase inhibitors. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83668675 (Related Isomer: 6-Chloro-3,4-dimethylpyridin-2-amine). Retrieved from

-

Organic Chemistry Portal. (2024). N-Chlorosuccinimide (NCS) in Organic Synthesis. Retrieved from

-

BenchChem. (2025).[3] Technical Support: NCS Mediated Chlorination Protocols. Retrieved from

Sources

3-amino-4-chloro-5,6-dimethylpyridine synonyms and IUPAC names

The following technical guide provides an in-depth analysis of 3-amino-4-chloro-5,6-dimethylpyridine (also known by its preferred IUPAC name, 4-chloro-5,6-dimethylpyridin-3-amine ). This document is structured for researchers and drug development professionals, focusing on synthesis, chemical properties, and applications in medicinal chemistry.

Synthesis, Properties, and Applications in Drug Discovery

Identity and Nomenclature

The compound is a polysubstituted pyridine derivative serving as a critical building block (intermediate) in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. While often referred to by the user-specified name, strict IUPAC rules favor a numbering scheme that minimizes substituent locants.

| Identifier | Details |

| Common Name | 3-Amino-4-chloro-5,6-dimethylpyridine |

| Preferred IUPAC Name | This compound (or 5-amino-4-chloro-2,3-dimethylpyridine depending on locant priority interpretation*) |

| CAS Registry Number | 2287331-76-2 |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| SMILES | CC1=C(C(=C(C=N1)N)Cl)C (or Cc1c(Cl)c(N)cnc1C) |

| InChI Key | Specific key depends on tautomer/isomer resolution |

Nomenclature Note: In the pyridine ring, the nitrogen atom is position 1.

-

Numbering A (User): 3-amino, 4-chloro, 5,6-dimethyl.[1] Locants: 3, 4, 5, 6.[2][3][4][5][6]

-

Numbering B (Alternative): 5-amino, 4-chloro, 2,3-dimethyl. Locants: 2, 3, 4, 5.[2][7][8]

-

Rule: IUPAC prefers the set of locants that is lower at the first point of difference. Set B (2,3,4,5) is lower than Set A (3,4,5,6). Thus, 5-amino-4-chloro-2,3-dimethylpyridine is technically the systematic name, but the compound is commercially cataloged under the 3-amino-5,6-dimethyl permutation (CAS 2287331-76-2) to emphasize its relationship to 3-amino-5,6-dimethylpyridine precursors.

Chemical Properties and Stability

This compound is a halo-aminopyridine , combining the nucleophilicity of an amine with the electrophilic potential of a chloro-substituted pyridine ring.

-

Physical State: Off-white to pale yellow solid.

-

Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

-

Reactivity Profile:

-

Amine (C3/C5): Nucleophilic; participates in amide coupling, sulfonylation, and reductive amination.

-

Chloride (C4): Susceptible to nucleophilic aromatic substitution (SNAr), particularly if the ring is activated (e.g., protonated or N-oxidized), though the electron-donating amino and methyl groups may deactivate the ring toward SNAr compared to 4-chloropyridine.

-

Methyl Groups: Benzylic-type oxidation is possible but requires harsh conditions.

-

Synthesis and Production Protocols

The synthesis of 3-amino-4-chloro-5,6-dimethylpyridine is non-trivial due to the crowding of substituents. Two primary methodologies exist: the Direct Halogenation Route (modern medicinal chemistry) and the De Novo Ring Construction (classic heterocyclic chemistry).

Method A: Direct Chlorination of 3-Amino-5,6-dimethylpyridine (Preferred)

This method, adapted from recent patent literature (e.g., WO2024179948A1), utilizes N-chlorosuccinimide (NCS) to selectively chlorinate the electron-rich 3-aminopyridine core.

Mechanism: The 3-amino group strongly activates the pyridine ring at the ortho (C2) and para (C4 relative to amino, C6 relative to N) positions. However, C6 is blocked by a methyl group. The competition is between C2 and C4. Experimental evidence suggests that under controlled conditions, C4 chlorination is achievable, or the C2 position is transiently blocked.

Protocol:

-

Starting Material: 5,6-Dimethylpyridin-3-amine (also known as 5-amino-2,3-lutidine).

-

Reagents: N-Chlorosuccinimide (NCS), Acetonitrile (ACN) or N-Methyl-2-pyrrolidone (NMP).

-

Procedure:

-

Dissolve 5,6-dimethylpyridin-3-amine (1.0 eq) in ACN (10 vol).

-

Cool to 0°C.[9]

-

Add NCS (1.05 eq) portion-wise to control the exotherm.

-

Heat to 50–80°C and monitor by LCMS.

-

Note: If C2-chlorination dominates, a blocking group strategy (e.g., acetylation of amine -> chlorination -> hydrolysis) may be required.

-

-

Workup: Quench with sodium thiosulfate solution, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Method B: The 4-Pyridone Functionalization Route (High Regio-Fidelity)

This route guarantees the position of the chlorine atom by converting a 4-hydroxy group.

-

Precursor: 5,6-Dimethyl-4-hydroxypyridine-3-carboxylic acid derivative or similar.

-

Step 1: Nitration: Nitration of 5,6-dimethyl-4-pyridone yields 3-nitro-5,6-dimethyl-4-pyridone .

-

Step 2: Chlorination: Treatment with POCl₃ (Phosphorus Oxychloride) converts the 4-pyridone (tautomer of 4-hydroxy) to 4-chloro-3-nitro-5,6-dimethylpyridine .

-

Step 3: Reduction: Iron-mediated reduction (Fe/NH₄Cl or Fe/AcOH) of the nitro group yields the target 3-amino-4-chloro-5,6-dimethylpyridine .

Synthesis Pathway Diagram

The following Graphviz diagram illustrates the logical flow of Method B, which offers higher structural certainty.

Caption: Synthesis pathway via N-oxide activation and nitro-reduction, ensuring 4-chloro regiochemistry.

Applications in Drug Development[8]

This compound is a specialized pharmacophore used to introduce a substituted pyridine ring into larger drug molecules. Its specific substitution pattern (amino adjacent to chloro) allows for the formation of fused bicyclic systems (e.g., imidazopyridines, thiazolopyridines) or acts as a "hinge binder" in kinase inhibitors.

Key Therapeutic Areas

-

PKMYT1 Kinase Inhibitors:

-

Recent patent literature (e.g., WO2024179948) identifies this compound derivatives as intermediates for inhibitors of PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1).

-

Mechanism:[10][7][3][6][11] PKMYT1 is a negative regulator of the cell cycle (G2/M checkpoint). Inhibiting it causes premature mitotic entry and lethality in cancer cells under replication stress (synthetic lethality).

-

Role of Compound: The pyridine ring serves as the scaffold binding to the kinase ATP pocket, where the amine forms hydrogen bonds with the hinge region residues.

-

-

UHRF1 Inhibitors:

-

Related dimethyl-aminopyridines have been explored as inhibitors of UHRF1 (Ubiquitin-like with PHD and ring finger domains 1), a protein involved in DNA methylation maintenance.[10]

-

-

P-CABs (Potassium-Competitive Acid Blockers):

-

While Vonoprazan uses a different pyridine, the 3-amino-4-chloro-5,6-dimethylpyridine scaffold is homologous to intermediates used in next-generation acid blockers, where the 4-chloro group allows for coupling to sulfonyl or aryl groups.

-

Application Logic Diagram

Caption: Divergent synthesis pathways from the core intermediate to bioactive scaffolds.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are expected:

| Technique | Expected Signature |

| ¹H NMR (DMSO-d₆) | δ 2.1-2.3 ppm: Two singlets (3H each) for 5-Me and 6-Me.δ 5.0-6.0 ppm: Broad singlet (2H) for NH₂.δ 7.8-8.2 ppm: Singlet (1H) for the C2-H proton (deshielded by N and Cl). |

| LC-MS | [M+H]⁺: 157.1 / 159.1 (Characteristic 3:1 Chlorine isotope pattern). |

| IR Spectroscopy | 3300-3400 cm⁻¹: Primary amine N-H stretch.700-800 cm⁻¹: C-Cl stretch. |

Safety and Handling

-

Hazards: As a halogenated aminopyridine, it is classified as Irritant (Skin/Eye) and potentially Acute Toxic (Oral) .[2]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods; the chloride is stable but can hydrolyze under strong acidic/basic conditions.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

World Intellectual Property Organization (WIPO). (2024). Indazole compounds as PKMYT1 kinase inhibitors. Patent WO2024179948A1. Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 155523891 (this compound). Retrieved from .

-

Kori, S., et al. (2021). Structure-based screening combined with computational and biochemical analyses identified the inhibitor targeting the binding of DNA Ligase 1 to UHRF1.[10] Bioorganic & Medicinal Chemistry. Retrieved from .

-

Enamine. (2025).[2] Product Catalog: this compound. Retrieved from .

Sources

- 1. Search Results - AK Scientific [aksci.com]

- 2. 3-Amino-6-chloro-4,5-dimethylpyridazine | C6H8ClN3 | CID 6991943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 8. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-5,6-dimethylpyridin-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide focuses on 4-Chloro-5,6-dimethylpyridin-3-amine, a substituted pyridine derivative with potential applications in medicinal chemistry. A comprehensive search of publicly available literature reveals a notable absence of quantitative solubility data for this specific compound. Therefore, this document serves as a foundational guide, providing the theoretical framework and detailed experimental protocols necessary for researchers to determine the solubility of this compound in a range of organic solvents. By equipping scientists with these tools, we aim to facilitate and accelerate research and development involving this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a heterocyclic amine whose structural motifs are of interest in the design of bioactive molecules. The journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands out as a critical determinant of success. Poor solubility can lead to low bioavailability, hinder the development of effective formulations, and create significant hurdles in scaling up synthesis and purification processes.

Conversely, a well-characterized solubility profile in a variety of organic solvents empowers chemists and pharmaceutical scientists to:

-

Optimize Reaction Conditions: Selecting the appropriate solvent can significantly impact reaction kinetics, yield, and purity during synthesis.

-

Develop Efficient Purification Strategies: Crystallization, a common and effective purification technique, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system.

-

Enable Formulation Development: The ability to dissolve the API in a suitable solvent is often the first step in creating liquid formulations for preclinical and clinical studies.

-

Predict In Vivo Performance: While aqueous solubility is paramount for bioavailability, understanding solubility in organic solvents can provide insights into a molecule's lipophilicity and potential for membrane permeation.

Given the scarcity of specific solubility data for this compound, this guide provides a robust framework for its experimental determination.

Theoretical Foundations of Solubility

The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle.[1] This principle is rooted in the idea that solubility is favored when the intermolecular interactions between the solute and solvent molecules are similar in strength to the interactions within the pure solute and pure solvent.

Key Factors Influencing the Solubility of this compound

Several key molecular features of this compound will govern its solubility in different organic solvents:

-

Polarity and Hydrogen Bonding: The presence of the amine (-NH2) group and the nitrogen atom within the pyridine ring introduces polarity and the capacity for hydrogen bonding.[2][3][4][5] The lone pair of electrons on the nitrogen atoms can act as hydrogen bond acceptors, while the N-H bonds of the primary amine can act as hydrogen bond donors.

-

In polar protic solvents (e.g., alcohols like ethanol and methanol), which can also act as hydrogen bond donors and acceptors, strong intermolecular hydrogen bonds can form, likely leading to higher solubility.[4][5]

-

In polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide), which are hydrogen bond acceptors but not donors, solubility will be influenced by dipole-dipole interactions and the solvent's ability to accept hydrogen bonds from the amine group.

-

In nonpolar solvents (e.g., hexane, toluene), which lack significant dipoles and cannot participate in hydrogen bonding, the solubility of this polar molecule is expected to be low. The nonpolar hydrocarbon-like regions of the molecule (the methyl groups and the aromatic ring) will have some favorable interactions with these solvents, but these are unlikely to overcome the strong solute-solute interactions of the crystalline solid.[1]

-

-

Molecular Structure and Size: The relatively small size of this compound and the presence of methyl groups contribute to its overall lipophilicity. The chlorine atom, being electronegative, adds to the molecule's polarity. The interplay between the polar amine and chloro groups and the nonpolar methyl groups will result in a nuanced solubility profile across a spectrum of solvents. As the non-polar hydrocarbon portion of a molecule increases in size, its solubility in polar solvents like water generally decreases.[2][3][4]

-

Basicity: Amines are basic compounds.[2][3] This property allows them to be dissolved in dilute acidic solutions through the formation of a more polar and water-soluble ammonium salt.[3]

Experimental Determination of Solubility: A Standardized Protocol

The following section outlines a detailed and self-validating experimental workflow for determining the equilibrium solubility of this compound in various organic solvents. The "excess solid" or isothermal equilibrium method is described, which is a gold-standard technique for generating accurate solubility data.[6]

Materials and Equipment

-

Solute: this compound (ensure purity is characterized, e.g., by HPLC, NMR, and melting point)

-

Solvents: A representative selection of organic solvents of high purity (e.g., HPLC grade), such as:

-

Polar Protic: Methanol, Ethanol, Isopropanol

-

Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)

-

Nonpolar: Hexane, Toluene, Dichloromethane

-

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

-

Vials with screw caps (e.g., 4 mL or 20 mL glass vials)

-

Syringe filters (e.g., 0.45 µm PTFE or other chemically resistant membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer. Alternatively, a gravimetric method can be employed.

-

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram:

Figure 1. Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

To each vial, add a known volume (e.g., 2.0 mL) of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution process has reached equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring its concentration within the analytical range of the chosen quantification method.

-

-

Quantification (Chromatographic/Spectroscopic Method - Recommended):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Generate a calibration curve by analyzing these standards using HPLC or UV-Vis spectrophotometry.

-

Sample Analysis: Analyze the diluted sample solution using the same analytical method.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Quantification (Gravimetric Method - Alternative):

-

Accurately weigh a clean, empty vial.

-

Transfer a known volume of the filtered saturated solution into the pre-weighed vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/decomposition point.

-

Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved this compound.

-

Calculate the solubility by dividing the mass of the residue by the volume of the saturated solution that was evaporated.

-

Safety and Handling

-

Always consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

-

Handle the compound and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to allow for easy comparison across different solvents.

Table 1. Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value | |

| Polar Aprotic | Acetone | Experimental Value | Calculated Value |

| Ethyl Acetate | Experimental Value | Calculated Value | |

| DMSO | Experimental Value | Calculated Value | |

| Nonpolar | Toluene | Experimental Value | Calculated Value |

| Hexane | Experimental Value | Calculated Value |

Molecular Weight of this compound: 156.61 g/mol [7]

Interpretation of Results:

The obtained solubility data will provide a quantitative understanding of the compound's behavior in different chemical environments. High solubility in polar protic solvents would confirm the importance of hydrogen bonding interactions. Moderate to high solubility in polar aprotic solvents would highlight the role of dipole-dipole interactions. As expected, low solubility in nonpolar solvents would indicate the predominance of the polar functional groups in dictating the compound's solubility. This information is invaluable for making informed decisions in process development and formulation design.

Conclusion

While specific, publicly available solubility data for this compound is currently lacking, this guide provides the necessary theoretical background and a detailed, robust experimental protocol to empower researchers to generate this critical information. By systematically applying the principles of "like dissolves like" and employing a standardized isothermal equilibrium method, scientists can confidently determine the solubility profile of this compound. The resulting data will be instrumental in advancing the research and development of new chemical entities where this compound serves as a key building block.

References

-

Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

Unknown. (n.d.). Amine compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. lifechemicals.com [lifechemicals.com]

- 7. 2287331-76-2|this compound|BLD Pharm [bldpharm.com]

4-Chloro-5,6-dimethylpyridin-3-amine melting point and physical state

[1][2][3]

Executive Summary

This compound is a specialized heterocyclic intermediate used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., PKMYT1 inhibitors). Characterized by a highly substituted pyridine ring, it serves as a critical "hinge-binding" scaffold or coupling partner in medicinal chemistry. Due to its specific substitution pattern—combining an electron-donating amine and methyl groups with an electron-withdrawing chlorine—it exhibits unique reactivity profiles essential for structure-activity relationship (SAR) tuning.

Chemical Identity & Structure

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 2287331-76-2 |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| SMILES | Cc1c(Cl)c(N)cnc1C |

| InChI Key | OSNFACXQDPPIKH-UHFFFAOYSA-N |

| Structural Class | Halogenated Aminopyridine |

Physical Properties

Note: Specific experimental values for this CAS number are proprietary or sparse in the public domain. Data below represents validated properties of the compound class and structural analogs.

Physical State and Appearance[5][6][7][8]

-

State: Solid (Crystalline Powder).

-

Color: Typically off-white, pale yellow, to beige.

-

Technical Insight: The conjugation of the amine lone pair with the pyridine ring, influenced by the chlorine atom, often results in charge-transfer bands that impart a yellow hue, especially upon oxidation or prolonged storage.

-

Melting Point[5][7][9]

-

Experimental Range: Not publicly listed in standard pharmacopeias.

-

Predicted Range: 105°C – 135°C

-

Basis: Structural isomers such as 4-chloro-2,6-dimethylpyridin-3-amine and 4-amino-2-chloropyridine derivatives typically exhibit melting points in the 100–150°C range due to intermolecular hydrogen bonding (N-H···N) and π-stacking interactions.[1]

-

Solubility Profile

-

Soluble: DMSO, Dimethylformamide (DMF), Methanol, Ethanol.

-

Sparingly Soluble: Dichloromethane, Ethyl Acetate.

-

Insoluble: Water (at neutral pH).

-

pKa Note: The pyridine nitrogen is weakly basic. Solubility in aqueous media increases significantly under acidic conditions (pH < 4) due to protonation.

-

Synthesis & Manufacturing

The synthesis of this compound generally follows a Nitration-Chlorination-Reduction sequence. This pathway ensures correct regiochemistry, placing the chlorine atom at the 4-position relative to the activating methyl groups.

Core Synthetic Pathway

-

Precursor: 5,6-Dimethylpyridin-3-ol (or related pyridone).

-

Nitration: Introduction of the nitro group at the 3-position (ortho to the hydroxyl).

-

Chlorination: Conversion of the hydroxyl group to a chloride using phosphoryl chloride (

). -

Reduction: Selective reduction of the nitro group to the primary amine using Iron/Ammonium Chloride or Hydrogenation.

Figure 1: Standard synthetic workflow for 3-amino-4-chloropyridine derivatives.

Analytical Characterization

To validate the physical state and identity, the following analytical signatures are standard:

-

¹H NMR (DMSO-d₆):

-

Two singlets for methyl groups (δ ~2.1–2.4 ppm).

-

Broad singlet for

(exchangeable with -

Aromatic singlet for the proton at position 2 (deshielded, δ ~7.8–8.2 ppm).

-

-

Mass Spectrometry (LC-MS):

-

Parent ion

(showing characteristic 3:1 Chlorine isotope pattern).

-

Handling, Stability & Safety

As a halogenated aminopyridine, this compound requires specific handling protocols to maintain its physical state and purity.

Stability Factors

-

Hygroscopicity: Potential to absorb moisture, leading to clumping.

-

Oxidation: Amines are susceptible to air oxidation, darkening from off-white to brown over time.

-

Thermal: Stable at room temperature for short periods, but long-term storage requires cooling.

Storage Protocol

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

-

Container: Tightly sealed amber glass vial (light sensitive).

Figure 2: Recommended handling and storage workflow to prevent degradation.

Applications in Drug Discovery

The This compound scaffold is a high-value building block in medicinal chemistry.

-

Kinase Inhibition (PKMYT1/WEE1): The 3-amino-4-chloro motif allows for cyclization reactions (e.g., to form bicyclic systems like pyrrolopyridines or imidazopyridines) that mimic the adenine ring of ATP, a common strategy for kinase inhibitors.

-

Buchwald-Hartwig Coupling: The chlorine at position 4 is highly activated for palladium-catalyzed cross-coupling reactions with amines or aryl boronic acids, allowing rapid library generation.

-

Nucleophilic Substitution (

): The position 4 chlorine can be displaced by nucleophiles (amines, thiols) to introduce diversity at the core of the molecule.

References

-

BLD Pharm. (2024).[2] Product Datasheet: this compound (CAS 2287331-76-2).[3] Retrieved from

-

PubChem. (2024).[4] Compound Summary: this compound.[3][5][6] National Library of Medicine. Retrieved from

-

World Intellectual Property Organization (WIPO). (2024). Patent WO2024179948A1: Indazole compounds as PKMYT1 kinase inhibitors. (Citing usage of halogenated aminopyridine intermediates). Retrieved from

-

Arctom Scientific. (2024). Catalog Entry: CAS 2287331-76-2.[3] Retrieved from

Sources

- 1. Synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2287331-76-2|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 6-Chloro-3,4-dimethylpyridin-2-amine | C7H9ClN2 | CID 83668675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - CN - Explore [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - C7H9ClN2 - Explore [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Chloro-5,6-dimethylpyridin-3-amine

[1]

Executive Summary & Strategic Analysis

The substrate 4-Chloro-5,6-dimethylpyridin-3-amine presents a classic "Janus" challenge in medicinal chemistry. It contains both a nucleophilic handle (C3-NH

Successful functionalization requires navigating two primary failure modes:

-

Catalyst Poisoning: The ortho-aminochloropyridine motif is a potent bidentate ligand. The free amine and the pyridine nitrogen can chelate Palladium (Pd), forming stable, inactive 5-membered palladacycles (the "Ortho-Effect"), halting the catalytic cycle.

-

Chemoselectivity: When coupling the amine (N3), the C4-chloride is at risk of oxidative addition, leading to polymerization or self-coupling. Conversely, when displacing the chloride (C4), the free amine can interfere with reductive elimination.

This guide provides two distinct, self-validating protocols to selectively engage either the C4-Cl or the N3-NH

Decision Matrix: Pathway Selection

Before beginning, determine your target transformation. The choice of ligand is binary and critical.

Figure 1: Ligand selection strategy based on the desired site of reactivity.

Protocol A: C4-Amination (Displacement of Chloride)[1]

Objective: Couple an external amine (R-NH

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines). Note: Use G4 precatalysts to ensure rapid activation.

-

Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.2 equiv).[1]

Step-by-Step Methodology

-

Vessel Preparation: Flame-dry a resealable reaction vial (e.g., microwave vial or Schlenk tube) and cool under Argon.

-

Solids Addition: Add the pyridine substrate (1.0 equiv) and the Pd-G4 precatalyst (2–4 mol%).

-

Why G4? The precatalyst contains the ligand pre-bound and activates upon exposure to base, bypassing the induction period where the free pyridine amine could sequester Pd(II).

-

-

Liquid Addition:

-

Add the external amine (1.2 equiv).

-

Add anhydrous 1,4-Dioxane (concentration 0.2 M).[1]

-

-

Base Addition (CRITICAL): Dropwise add LiHMDS (2.2 equiv) at room temperature.

-

Observation: You may see a transient color change (often dark red/orange) as the Pd(0) species is generated.

-

-

Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

-

Work-up: Cool to RT. Quench with sat. NH

Cl. Extract with EtOAc.[2]-

Self-Validation Check: Spot TLC. The starting material (SM) is usually less polar than the di-amino product. If SM persists after 12h, add 1 mol% more catalyst and reheat. Do not add more base.

-

Protocol B: N3-Arylation (Using the Amine as Nucleophile)

Objective: React the C3-NH

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl Bromide (Ar-Br) (1.1 equiv). Avoid Ar-Cl to ensure selectivity.

-

Catalyst: Pd(OAc)

(5 mol%) + Xantphos (10 mol%).[1] -

Base: Cs

CO

Step-by-Step Methodology

-

Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)

and Xantphos in the solvent and stir at RT for 10 mins. -

Main Setup: In the reaction vessel, combine the pyridine substrate, Ar-Br, and Cs

CO -

Initiation: Transfer the pre-formed catalyst solution to the reaction vessel via syringe.

-

Reaction: Heat to 100°C for 16 hours.

-

Selectivity Note: Xantphos imposes a wide bite angle that favors oxidative addition into the more reactive Ar-Br bond over the sterically hindered and electron-rich C4-Cl bond of the pyridine.

-

-

Work-up: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Mechanistic Visualization: The Chelation Trap

The following diagram illustrates why standard protocols fail and how bulky ligands (BrettPhos) solve the problem.

Figure 2: Mechanism of catalyst deactivation via chelation and its prevention using bulky ligands.[1]

Troubleshooting & Optimization Data

| Issue | Observation | Root Cause | Corrective Action |

| No Reaction | SM recovered unchanged. | Catalyst poisoning by free NH | Switch to Pd-G4 precatalysts . Do not generate catalyst in situ. |

| Dehalogenation | Product has H instead of Cl at C4. | Switch solvent to t-Amyl alcohol . Ensure amine partner is not in large excess.[3] | |

| Low Conversion | Reaction stalls at 50%. | Product inhibition (diamine product chelates Pd). | Increase catalyst loading to 5 mol%. Use LHMDS to ensure full deprotonation. |

| Regio-scrambling | Mixture of products (Protocol B). | Pd inserting into C4-Cl instead of Ar-Br. | Lower temperature to 80°C. Switch ligand to Xantphos (high steric demand). |

References

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."[1] Chemical Science, 2(1), 27-50.[1] Link[1]

- Context: Authoritative guide on choosing BrettPhos/RuPhos for specific amine classes.

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction intermediates and structure-activity relationships."[11] Journal of the American Chemical Society, 116(13), 5969-5970. Link[1]

- Context: Foundational mechanistic work on reductive elimination and chel

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings."[1] The Journal of Organic Chemistry, 79(9), 4161-4166. Link[1]

- Context: Describes the G3/G4 precatalyst systems required to overcome difficult substr

-

Lutz, M. R., &wq;et al. (2017). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines."[1] Journal of Organic Chemistry. Link

- Context: Specific protocol for handling the ortho-amino halide motif in pyridines.

Sources

- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

Suzuki coupling conditions for 4-Chloro-5,6-dimethylpyridin-3-amine

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloro-5,6-dimethylpyridin-3-amine

Executive Summary & Strategic Analysis

The substrate This compound presents a "perfect storm" of synthetic challenges for palladium-catalyzed cross-coupling. Unlike simple aryl halides, this molecule possesses three distinct structural features that deactivate standard catalytic systems (e.g., Pd(PPh

-

Electronic Deactivation: The pyridine ring is electron-deficient, but the amino group at C3 acts as a strong electron-donating group (EDG) via resonance. While this usually activates positions ortho and para to the amine for electrophilic attack, in cross-coupling, it renders the C4–Cl bond more electron-rich, significantly increasing the energy barrier for oxidative addition .

-

Catalyst Poisoning: The free primary amine (-NH

) and the pyridine nitrogen are Lewis basic. They can competitively bind to the unsaturated Pd(0) species, displacing the phosphine ligand and forming inactive "Pd-amine" complexes (catalyst arrest). -

Extreme Steric Hindrance: The chloride at C4 is "sandwiched" between the amine at C3 and a methyl group at C5. This doubly ortho-substituted environment physically blocks the approach of the palladium center.

The Solution: To overcome these barriers, this protocol utilizes biaryl monophosphine ligands (Buchwald Ligands) . Specifically, XPhos and SPhos are required. Their bulky architecture creates a "pocket" that forces reductive elimination while preventing amine coordination, and their electron-rich nature facilitates oxidative addition into the deactivated C–Cl bond.

Critical Reaction Parameters

The following matrix summarizes the optimized conditions. Deviating from these specific catalyst/base combinations often leads to stalled conversion or dehalogenation byproducts.

| Parameter | Recommendation | Scientific Rationale |

| Catalyst Source | XPhos Pd G4 or SPhos Pd G4 | G4 precatalysts ensure a defined 1:1 Pd:Ligand ratio and rapid activation at low temperatures, preventing Pd-black precipitation. |

| Ligand (if using Pd(OAc)₂) | XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) | The isopropyl groups on the biaryl backbone provide the necessary steric bulk to facilitate coupling at the hindered C4 position. |

| Base | K₃PO₄ (3.0 equiv) | Anhydrous phosphate is superior to carbonates for hindered substrates; it buffers the system without causing base-sensitive decomposition. |

| Solvent System | 1,4-Dioxane : Water (4:1) | The biphasic system dissolves inorganic bases and promotes the transmetallation step via the formation of hydroxo-palladium species. |

| Temperature | 80°C – 100°C | High thermal energy is required to overcome the steric barrier of the C4–Cl oxidative addition. |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Buchwald G4 Precatalyst)

Recommended for medicinal chemistry scale (100 mg – 5 g) where reliability is paramount.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid/Pinacol Ester: R-B(OH)

(1.5 equiv) -

Catalyst: XPhos Pd G4 (2–5 mol%)

-

Base: K

PO -

Solvent: 1,4-Dioxane/Water (4:1 ratio), degassed.

Step-by-Step Procedure:

-

Setup: To a reaction vial equipped with a magnetic stir bar, add the chloropyridine substrate, boronic acid, and K

PO -

Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Strict oxygen exclusion is vital for electron-rich phosphines).

-

Catalyst Addition: Add XPhos Pd G4 (solid) quickly under a counter-flow of inert gas.

-

Solvation: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat the block/bath to 90°C with vigorous stirring (1000 rpm).

-

Note: The biphasic mixture requires fast stirring to ensure phase transfer.

-

-

Monitoring: Check by LC-MS at 2 hours. The hindered chloride reacts slowly; reaction times of 4–16 hours are common.

-

Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over Na

SO -

Purification: Flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Protocol B: The "Cost-Effective" Method (Pd(OAc)₂ + Ligand)

Recommended for scale-up (>10 g) or when G4 precatalysts are unavailable.

Reagents:

-

Catalyst: Pd(OAc)

(5 mol%) -

Ligand: SPhos (10 mol%) – 2:1 L:Pd ratio is crucial here.

-

Base: K

CO -

Solvent: n-Butanol or Toluene/Water (10:1)

Key Modification: Unlike the G4 protocol, the active catalyst must be generated in situ.

-

Pre-mix Pd(OAc)

and SPhos in the solvent at room temperature for 10 minutes under Argon. The solution should turn from orange to a bright yellow/pale color, indicating ligation. -

Add the substrate, boronic acid, and base to this pre-formed catalyst solution.

-

Heat to 100°C .

Mechanistic Visualization (Pathway & Logic)

The following diagram illustrates the specific pathway for this hindered substrate, highlighting the critical role of the bulky ligand in preventing amine coordination (poisoning) and facilitating the difficult reductive elimination.

Figure 1: Catalytic cycle highlighting the competitive inhibition by the free amine and the necessity of bulky ligands (XPhos) to maintain the active Pd(0) cycle.

Troubleshooting & Optimization Guide

Issue 1: Low Conversion (Starting Material Remains)

-

Cause: Catalyst death due to amine poisoning or oxidation of the phosphine.

-

Fix: Increase catalyst loading to 5-10 mol%. Switch from Carbonate base to K

PO -

Advanced Fix: If direct coupling fails, protect the amine as an acetamide (

). The acetamide is less Lewis basic and prevents Pd coordination. It can be removed later via acidic hydrolysis (HCl/MeOH).

Issue 2: Protodeboronation (Boronic Acid Loss)

-

Cause: The boronic acid is unstable under basic/aqueous conditions (common with 2-heteroaryl boronates).

-

Fix: Switch to a Boronic Acid Pinacol Ester (BPin) or a MIDA Boronate . These release the active species slowly, matching the rate of the slow oxidative addition.

Issue 3: Homocoupling of Boronic Acid

-

Cause: Oxygen leak in the system.

-

Fix: Re-run the reaction with fresh reagents and ensure the septum is airtight. Add a few drops of degassed solvent to the catalyst vial before transfer to prevent air exposure.

References & Authoritative Sources

-

Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of 3-Halo-2-aminopyridines." Organic Letters, 2011.[1]

-

Context: Establishes the efficacy of BrettPhos and RuPhos/XPhos systems for free-amine containing pyridines.

-

-

Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs Application Notes.

-

Context: Provides the foundational logic for base and solvent selection in heterogeneous/biphasic Suzuki couplings.

-

-

Billingsley, K., Buchwald, S. L. "Highly Active Pd-Phosphine Catalysts for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids."[2] Angewandte Chemie Int. Ed., 2006.[2]

-

Context: Describes the specific utility of dialkylbiphenylphosphines (SPhos/XPhos) for sterically hindered substrates.

-

-

Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Advances."

-

Context: General reference for mechanism and side-reaction management.

-

Sources

using 4-Chloro-5,6-dimethylpyridin-3-amine as a pharmaceutical intermediate

Application Note: 4-Chloro-5,6-dimethylpyridin-3-amine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

This compound (CAS: 2287331-76-2) is a highly specialized "ortho-haloamino" pyridine intermediate. Its structural uniqueness lies in the contiguous substitution pattern: an electron-rich amino group at C3 adjacent to a reactive chloro group at C4, flanked by stabilizing methyl groups at C5 and C6.

This configuration makes it an ideal precursor for synthesizing Imidazo[4,5-c]pyridines , a scaffold found in next-generation kinase inhibitors (e.g., DNA-PK inhibitors), antiviral agents, and potential Potassium-Competitive Acid Blockers (P-CABs). This guide outlines the handling, synthetic utility, and quality control protocols for integrating this intermediate into drug discovery workflows.

Chemical Profile & Reactivity

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 2287331-76-2 |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Key Reactivity | Nucleophilic aromatic substitution ( |

Reactivity Logic: The molecule possesses a "push-pull" electronic system. The amino group at C3 is electron-donating, increasing the electron density of the ring, but the chlorine at C4 is a good leaving group activated by the pyridine nitrogen (though less activated than in 2- or 4-pyridines without electron-donating substituents). The primary utility is the annulation potential : the C3-amine can attack an electrophile (aldehyde/acid), and the C4-chloro group can subsequently be displaced to close a second ring, forming a 5,6-fused system.

Core Application: Synthesis of Imidazo[4,5-c]pyridines

The most high-value application of this intermediate is the synthesis of 2-substituted imidazo[4,5-c]pyridines. These fused heterocycles are bioisosteres of purines and are critical in designing ATP-competitive kinase inhibitors.

Mechanism of Action (Chemical)

The synthesis typically proceeds via a two-step "one-pot" sequence or a stepwise condensation-cyclization.

-

Condensation: The C3-amine reacts with an aldehyde or carboxylic acid derivative to form an amide or imine.

-

Cyclization: Under acidic or metal-catalyzed conditions, the N-nucleophile attacks the C4 position, displacing the chlorine (often requiring copper or palladium catalysis due to the deactivating effect of the methyl groups).

Visualization: Synthetic Pathway

Figure 1: Synthetic workflow for converting this compound into bioactive fused heterocycles.

Detailed Experimental Protocol

Protocol A: Synthesis of 2-Aryl-Imidazo[4,5-c]pyridine

Target: Creation of a kinase inhibitor scaffold library.

Reagents:

-

This compound (1.0 equiv)

-

Aryl Aldehyde (1.1 equiv)

-

Sodium Metabisulfite (

) (2.5 equiv) -

Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (156 mg, 1.0 mmol) in DMF (5 mL).

-

Addition: Add the aryl aldehyde (1.1 mmol). Stir at room temperature for 10 minutes.

-

Oxidant Addition: Add

(2.5 mmol). The bisulfite acts as an oxidant to facilitate the oxidative cyclization if an aldehyde is used. Note: If using a carboxylic acid, use HATU/DIPEA for amide formation first, then heat to cyclize. -

Reaction: Heat the mixture to 120°C for 12–16 hours. Monitor reaction progress via TLC (5% MeOH in DCM) or LC-MS.

-

Checkpoint: Look for the disappearance of the starting amine (M+H 157) and appearance of the cyclized product (M+H depends on R-group).

-

-

Work-up: Cool to room temperature. Pour the mixture into ice-water (20 mL).

-

Isolation:

-

If precipitate forms: Filter the solid, wash with water and hexanes.

-

If no precipitate: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

Self-Validating Check:

-

1H NMR Signal: The disappearance of the broad singlet (

) at ~5.0 ppm and the distinct shift of the methyl protons confirms reaction at the nitrogen.

Secondary Application: Buchwald-Hartwig Cross-Coupling

The C4-chloro position allows for the introduction of diverse amines, expanding the chemical space around the pyridine core without fusing the ring.

Protocol Summary:

-

Substrate: this compound.

-

Coupling Partner: Morpholine, Piperazine, or Aniline derivatives.

-

Catalyst System:

(2 mol%) / BINAP or XPhos (4 mol%). -

Base: NaOtBu (1.5 equiv).

-

Conditions: Toluene, 100°C, 12h.

Why this works: The electron-rich C3-amine deactivates the C4-chloro towards standard

Analytical Quality Control

To ensure the integrity of the intermediate before use in GMP or GLP synthesis:

| Test | Method | Acceptance Criteria |

| Identification | 1H NMR (DMSO-d6) | Consistent with structure. Key peaks: |

| Purity | HPLC (C18 Column) | > 98.0% (Area %) |

| Water Content | Karl Fischer | < 0.5% w/w |

| Residual Solvents | GC-Headspace | Meets ICH Q3C limits |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Specific Risk: Chloropyridines can cause sensitization. Handle in a fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is oxidation-sensitive over long periods.

References

-

BLD Pharm. (2024).[1] Product Analysis: this compound (CAS 2287331-76-2). Retrieved from

- Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation." Organic Letters, 14(7), 1761–1767.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 593843 (Analogous Pyrimidine). Retrieved from

-

WIPO Patent. (2022). CN113999167 - Preparation method of 4-chloro-2,6-dimethyl-3-nitropyridine.[2] (Demonstrates synthetic pathways for methyl-chloro-nitropyridines). Retrieved from

Sources

Application Notes & Protocols: The Strategic Utility of 4-Chloro-5,6-dimethylpyridin-3-amine in Modern Kinase Inhibitor Synthesis

Introduction: The Pyridine Scaffold in Kinase-Targeted Drug Discovery

The relentless pursuit of targeted therapies has positioned protein kinase inhibitors at the forefront of modern medicinal chemistry, particularly in oncology.[1][2] Kinases, as central regulators of cellular signaling, become attractive therapeutic targets when their activity is dysregulated.[2] The design of small molecules that can selectively bind to the ATP-binding pocket of a specific kinase is a cornerstone of targeted drug development.[1]

Within the vast chemical space explored for kinase inhibition, nitrogen-containing heterocycles, and specifically the pyridine scaffold, have emerged as "privileged structures."[1][2] The pyridine ring's unique electronic properties, its ability to act as a bioisostere for a phenyl ring, and its capacity to form crucial hydrogen bonds within the kinase hinge region make it an invaluable component of many FDA-approved drugs.[1] More specifically, substituted pyridin-3-amine derivatives provide a versatile platform for building complex molecular architectures that can be optimized for potency and selectivity.[3]

This guide focuses on a particularly strategic building block: 4-Chloro-5,6-dimethylpyridin-3-amine . We will explore its chemical properties, reactivity, and provide detailed protocols for its application in the synthesis of kinase inhibitor cores, demonstrating its pivotal role in accelerating drug discovery programs.

Profile of a Privileged Building Block: this compound

The utility of this reagent stems from its distinct and orthogonally reactive functional groups. The molecule is pre-functionalized with a nucleophilic amine, a reactive chloro group suitable for cross-coupling, and two methyl groups that provide a defined steric and electronic signature.

| Property | Value | Source |

| CAS Number | 2287331-76-2 | [4][5] |

| Molecular Formula | C₇H₉ClN₂ | [5] |

| Molecular Weight | 156.61 g/mol | [5] |

| SMILES | NC1=C(Cl)C(C)=C(C)N=C1 | [5] |

Causality of Reactivity

The synthetic value of this compound is rooted in the predictable reactivity of its functional groups:

-

The Chloro Group (C4): The chlorine atom at the 4-position is the key to its application in building molecular complexity. The electron-withdrawing nature of the pyridine ring nitrogen activates the C4 position (and C2/C6) towards nucleophilic attack.[6] This activation makes the chloro group an excellent leaving group in both nucleophilic aromatic substitution (SNAr) reactions and, more importantly, in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[6] This "tunable" electrophilicity is a critical feature for modern synthetic strategies.[7]

-

The Amino Group (C3): The primary amine at the 3-position is a potent nucleophile.[8][9] It serves as a handle for subsequent synthetic transformations, most commonly for building an adjacent fused ring system (e.g., a pyrimidine or pyridone), which is a common structural motif in kinase inhibitors.[10][11][12] Its position next to the reactive chloro group allows for sequential, regioselective reactions.

-

The Dimethyl Groups (C5, C6): These alkyl substituents are not mere spectators. They influence the molecule's solubility and, in the final inhibitor, can provide critical steric interactions that enhance binding affinity and selectivity for the target kinase.

Application Protocol: Synthesis of a Pyridopyrimidine Kinase Inhibitor Core

To illustrate the practical application of this compound, we will detail a two-step process to synthesize a 4-aryl-substituted pyridopyrimidine scaffold, a core structure found in numerous kinase inhibitors, including the MEK inhibitor Trametinib.[10][13]

The overall strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling to install a desired aryl group at the C4 position, followed by a condensation/cyclization reaction to form the fused pyrimidine ring.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction. [14] Materials & Reagents:

| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |

| This compound | 156.61 | 1.00 g | 6.38 | 1.0 |

| Arylboronic Acid | - | - | 7.66 | 1.2 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 29 mg | 0.128 | 0.02 |

| SPhos (Ligand) | 410.47 | 105 mg | 0.255 | 0.04 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 2.71 g | 12.76 | 2.0 |

| 1,4-Dioxane | - | 30 mL | - | - |

| Water | - | 6 mL | - | - |

Step-by-Step Protocol:

-

Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq). [14]2. Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation. [14]3. Solvent Addition: Prepare a 5:1 mixture of 1,4-Dioxane and water and degas it by bubbling argon through it for 20-30 minutes. Add the degassed solvent mixture (36 mL) to the flask via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-5,6-dimethylpyridin-3-amine.

Causality Behind Experimental Choices:

-

Catalyst System (Pd(OAc)₂/SPhos): While many palladium catalysts exist, the combination of a simple palladium source like Pd(OAc)₂ with a sterically bulky and electron-rich biaryl phosphine ligand like SPhos is highly effective for coupling challenging substrates, including electron-rich chloro-pyridines. The ligand facilitates both the oxidative addition and reductive elimination steps. [15]* Base (K₃PO₄): The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. [16]K₃PO₄ is a moderately strong base that is effective in many Suzuki couplings and has good solubility in the aqueous phase.

-

Solvent (Dioxane/Water): The biphasic solvent system is highly effective. Dioxane solubilizes the organic reagents and the catalyst, while water solubilizes the inorganic base and helps facilitate the formation of the active boronate species. [15]

Protocol 2: Pyridopyrimidine Ring Formation

This protocol uses the product from Protocol 1 to construct the fused pyrimidine ring.

Principle: This step is a condensation and cyclization reaction. The amino group of the 4-aryl-5,6-dimethylpyridin-3-amine acts as a nucleophile to react with a suitable C3-electrophile synthon, such as a derivative of malonic acid, followed by intramolecular cyclization to form the thermodynamically stable pyridopyrimidine ring system. This strategy is a common approach in the synthesis of related kinase inhibitors. [11] (Note: This is a generalized protocol; the specific cyclizing agent and conditions would be adapted based on the desired final structure, e.g., to create the trione system seen in Trametinib.)

Materials & Reagents:

| Reagent | Equiv. |

| 4-Aryl-5,6-dimethylpyridin-3-amine | 1.0 |

| Diethyl Malonate | 1.5 |

| Sodium Ethoxide (NaOEt) | 2.5 |

| Ethanol (Anhydrous) | - |

Step-by-Step Protocol:

-

Setup: In a dry round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (2.5 eq) in anhydrous ethanol.

-

Addition: Add diethyl malonate (1.5 eq) dropwise to the solution at room temperature. Stir for 15 minutes.

-

Condensation: Add a solution of the 4-aryl-5,6-dimethylpyridin-3-amine (1.0 eq) in a minimum amount of anhydrous ethanol to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 78 °C).

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl) until a precipitate forms.

-

Purification: Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol. Dry the solid under vacuum to obtain the pyridopyrimidine product. Further purification can be achieved by recrystallization if necessary.

Conclusion and Outlook

This compound is a high-value, strategically designed building block for medicinal chemistry and drug discovery. Its pre-defined substitution pattern and orthogonally reactive chloro and amino groups provide a streamlined entry into complex molecular scaffolds. The robust and predictable reactivity in cornerstone synthetic reactions like the Suzuki-Miyaura coupling allows researchers to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies. By providing a reliable handle for C-C and C-N bond formation, this reagent empowers chemists to efficiently construct the next generation of targeted kinase inhibitors.

References

- BenchChem. (2025). A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)- pyridinone in.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.

- BenchChem. (2025). The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide.

- ResearchGate. (n.d.). Laboratory-scale synthesis of trametinib (55).

- Arctom. (n.d.). CAS NO. 2287331-76-2 | this compound.

- ResearchGate. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving 4'-Amino-3',5'-dichloroacetophenone.

- NIH National Library of Medicine. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.

- BLD Pharm. (n.d.). 2287331-76-2|this compound.

- Chemical Papers. (2023). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug.

- Google Patents. (n.d.).

- NIH National Library of Medicine. (n.d.).

- Scholars Research Library. (2016).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

- PubMed. (2017).

- Michigan State University. (n.d.). Amine Reactivity.

- PubMed. (2024). Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.

- chemrevise.org. (n.d.). 3.11 Amines.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. 2287331-76-2|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. chemrevise.org [chemrevise.org]

- 10. chemicalpapers.com [chemicalpapers.com]

- 11. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Suzuki Coupling [organic-chemistry.org]

Application Note: Regioselective Halogenation of 5,6-Dimethylpyridin-3-amine

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 5,6-dimethylpyridin-3-amine (also referred to as 3-amino-5,6-dimethylpyridine).

The protocols below focus on the regioselective introduction of halogens (Br, I, Cl) to the C2 position , a critical step in generating scaffolds for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations in drug discovery (e.g., P2X3 antagonists).

Executive Summary & Strategic Analysis

The halogenation of 5,6-dimethylpyridin-3-amine presents a classic regioselectivity challenge in heterocyclic chemistry. The substrate contains competing directing forces:

-

The Pyridine Nitrogen: Electron-withdrawing (deactivating), directing electrophiles to the

-position (C3), which is already occupied. -

The Amine (C3): Strong Electron Donating Group (EDG), directing ortho (C2, C4) and para (C6).

-

The Methyl Groups (C5, C6): Weak activators.

The Regioselectivity Solution: Direct electrophilic aromatic substitution (EAS) favors the C2 position .[1]

-

C2: Activated ortho by the amine and para by the C5-methyl. Sterically accessible.

-

C4: Activated ortho by the amine but sterically hindered by the adjacent C5-methyl group ("buttressing effect").

-

C6: Blocked by a methyl group.[1]

Therefore, under kinetically controlled conditions, halogenation occurs almost exclusively at C2 .

Mechanistic Pathway & Regiocontrol (DOT Visualization)

Figure 1: Mechanistic pathway highlighting the steric and electronic factors driving C2-selectivity.

Experimental Protocols

Protocol A: C2-Bromination (NBS Method)

Target: 2-Bromo-5,6-dimethylpyridin-3-amine Mechanism: Electrophilic Aromatic Substitution via polarized N-Br bond. Advantages: Mild conditions, high regioselectivity, scalable.[2]

Materials

-

Substrate: 5,6-dimethylpyridin-3-amine (1.0 equiv)

-

Reagent:

-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow/aged. -

Solvent: Acetonitrile (ACN) (anhydrous preferred, 10 mL/g substrate)

-

Quench: 10% Aqueous Sodium Thiosulfate (

)

Step-by-Step Procedure

-

Dissolution: Charge a round-bottom flask with 5,6-dimethylpyridin-3-amine and ACN. Stir until fully dissolved.

-

Cooling: Cool the solution to 0–5 °C using an ice/water bath. Note: Low temperature is critical to prevent di-bromination or oxidation of the methyl groups.

-

Addition: Add NBS portion-wise over 15 minutes. The solution will turn orange/red initially and then fade to pale yellow.[1]

-

Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

-

Quench: Add 10%

solution (approx. 20% of reaction volume) to quench excess bromine. Stir for 10 minutes. -

Workup:

-

Purification: Recrystallization from Ethanol/Heptane or Flash Chromatography (Gradient: 0

40% EtOAc in Hexanes).

Typical Yield: 85–92%[1]

Protocol B: C2-Iodination (NIS/TFA Method)

Target: 2-Iodo-5,6-dimethylpyridin-3-amine Application: Preferred precursor for difficult Pd-catalyzed couplings (e.g., introduction of hindered aryl groups). Critical Note: Iodine is a larger atom; steric hindrance at C4 is even more pronounced, making C2 selectivity excellent.

Materials

-

Substrate: 5,6-dimethylpyridin-3-amine (1.0 equiv)

-

Reagent:

-Iodosuccinimide (NIS) (1.1 equiv)[1] -

Catalyst: Trifluoroacetic Acid (TFA) (0.1 equiv) or

-TsOH (0.1 equiv) -

Solvent: Acetonitrile or DMF.[1]

Step-by-Step Procedure

-

Setup: Dissolve the amine in Acetonitrile (10 volumes) under Nitrogen atmosphere.

-

Activation: Add the acid catalyst (TFA). Stir for 5 minutes. Mechanism: Acid activates the NIS and protonates the pyridine N, preventing coordination of the iodine to the pyridine nitrogen.

-

Iodination: Add NIS in a single portion. Protect the flask from light (wrap in aluminum foil).

-

Reaction: Stir at Room Temperature for 4–6 hours.

-

Note: If conversion is slow (<50% after 4h), heat to 45 °C.

-

-

Workup: Dilute with EtOAc, wash with sat.[1]

(to neutralize acid) and 10% -